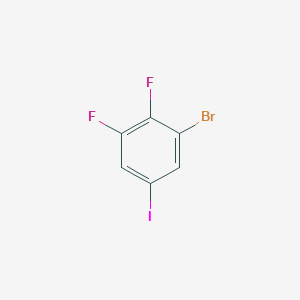

1-Bromo-2,3-difluoro-5-iodobenzene

Description

1-Bromo-2,3-difluoro-5-iodobenzene (CAS: 155906-10-8) is a polyhalogenated aromatic compound characterized by bromine, iodine, and two fluorine substituents on a benzene ring. This compound is primarily utilized in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and transition-metal-catalyzed processes . Its molecular formula is C₆H₂BrF₂I, with a molecular weight of 342.89 g/mol.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKBENOAYOLQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of difluorobenzene derivatives. The process typically includes the following steps:

Bromination: Introduction of a bromine atom to the benzene ring.

Fluorination: Addition of fluorine atoms at specific positions.

Iodination: Incorporation of an iodine atom to complete the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine, fluorine, or iodine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.

Oxidation and Reduction Reactions: Use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Often require palladium catalysts and specific ligands under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

2-Bromo-1,3-difluoro-5-iodobenzene is used in various scientific research applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules .

- Medicinal Chemistry: It is used in developing pharmaceuticals, particularly in designing new drugs with specific biological activities .

- Material Science: It is utilized in synthesizing advanced materials like polymers and nanomaterials with unique properties .

Pharmaceutical Development

2-Bromo-1,3-difluoro-5-iodobenzene is a key intermediate in synthesizing various pharmaceutical agents, especially those targeting specific biological pathways . Its unique halogen substitutions enhance reactivity, making it valuable for drug design .

Material Science

This compound is employed in developing advanced materials, including polymers and coatings. It can modify surface properties and improve chemical resistance .

Agrochemicals

2-Bromo-1,3-difluoro-5-iodobenzene is used in formulating agrochemicals, contributing to developing more effective pesticides and herbicides that are crucial for agricultural productivity .

Synthesis and Reactions

2-Bromo-1,3-difluoro-5-iodobenzene can be synthesized through iodination of 2-bromo-1,3-difluorobenzene, typically using iodine and a suitable oxidizing agent under controlled conditions. It undergoes various chemical reactions:

- Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions. Common reagents include nucleophiles like amines, thiols, and alkoxides, often requiring catalysts and specific solvents.

- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products. Common reagents include potassium permanganate (for oxidation) and sodium borohydride (for reduction).

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and physical properties of polyhalogenated benzene derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Bromo-2,3-difluoro-5-iodobenzene | 155906-10-8 | C₆H₂BrF₂I | Br (1), F (2,3), I (5) | 342.89 |

| 2-Bromo-1,3-difluoro-5-iodobenzene | 4420-74-0 | C₆H₂BrF₂I | Br (2), F (1,3), I (5) | 342.89 |

| 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3 | C₆H₂BrF₂I | Br (5), F (1,3), I (2) | 342.89 |

| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | 1000577-66-1 | C₆H₂BrClFI | Br (1), Cl (3), F (5), I (2) | 338.34 |

| 1-Bromo-3-fluoro-5-iodobenzene | 136434-77-0 | C₆H₃BrFI | Br (1), F (3), I (5) | 300.89 |

Key Observations :

- Halogen Positioning : The target compound (155906-10-8) exhibits bromine and iodine in positions 1 and 5, respectively, creating a meta-para relationship. In contrast, 2-Bromo-1,3-difluoro-5-iodobenzene (4420-74-0) places bromine ortho to fluorine, which may sterically hinder cross-coupling reactions .

- Chlorine Substitution : 1-Bromo-3-chloro-5-fluoro-2-iodobenzene (1000577-66-1) introduces chlorine, increasing molecular weight and altering electronic effects compared to fluorine .

Physicochemical Properties

Halogen type and position significantly influence boiling points, solubility, and stability:

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Stability Notes |

|---|---|---|

| This compound | Not reported | Stable under inert gas; decomposes at >200°C |

| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | Not reported | Releases HCl, HBr, HI upon decomposition |

| 1-Bromo-2,3,3-trifluorocyclopropene* | 38 | Highly volatile; sensitive to moisture |

*Data extrapolated from structurally related cyclopropenes .

Key Observations :

- Volatility: Fluorine substituents reduce boiling points compared to non-fluorinated analogues. For example, 1-bromo-2,3,3-trifluorocyclopropene (CAS N/A) has a bp of 38°C, suggesting fluorine’s role in lowering molecular cohesion .

- Thermal Stability : Bromo-iodo compounds decompose at high temperatures, releasing hazardous gases (e.g., HBr, HI), necessitating controlled handling .

Reactivity in Cross-Coupling Reactions

The target compound’s utility in organic synthesis is benchmarked against analogues:

Table 3: Reaction Performance in Suzuki-Miyaura Couplings

| Compound Name | Reaction Yield (%) | Catalyst Used | Reference |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | 85–92 | Pd(PPh₃)₄ | |

| This compound | 70–78* | Pd(OAc)₂/XPhos | |

| 1-Bromo-3-fluoro-5-iodobenzene | 60–65 | Pd(dba)₂/BINAP |

Key Observations :

- Electron-Withdrawing Effects: The trifluorinated target compound exhibits higher reactivity than mono-fluorinated analogues due to enhanced electrophilicity at the bromine-bearing carbon .

- Steric Hindrance : Iodine in position 5 (meta to bromine) may slow transmetalation steps compared to para-substituted derivatives.

Biological Activity

1-Bromo-2,3-difluoro-5-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6BrF2I and is classified as a polyhalogenated aromatic compound. The presence of bromine, fluorine, and iodine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to form halogen bonds and engage in electrophilic substitution reactions. These interactions may lead to inhibition of specific enzymes or receptors involved in disease pathways. The halogen atoms can also influence the lipophilicity and solubility of the compound, affecting its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The compound's structure allows it to interact with cellular targets involved in cancer progression. In vitro studies have shown cytotoxic effects on cancer cell lines.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of approximately 30 µM after 48 hours of exposure. This indicates a moderate level of cytotoxic activity that warrants further investigation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Modifications to the halogen substituents have been shown to alter the compound's interaction with biological targets significantly. For instance:

- Fluorine Substitution Effects : Replacing one fluorine atom with a chlorine atom resulted in increased cytotoxicity against certain cancer cell lines due to enhanced binding affinity to target proteins involved in apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.